molecular formula C16H16ClN3O3S B2445683 (5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 1903109-41-0

(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No. B2445683
CAS RN: 1903109-41-0
M. Wt: 365.83
InChI Key: WVEGWMVFBGVPAM-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a sulfonyl group attached to a methoxyphenyl group, which could potentially influence its reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, sulfonyl group, and methoxyphenyl group would all contribute to the overall structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen. The sulfonyl group could potentially undergo substitution reactions, and the methoxy group on the phenyl ring could influence the reactivity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all affect properties like solubility, melting point, boiling point, and stability.

Scientific Research Applications

  • Synthesis of Substituted Tricyclic Compounds : A study focused on the synthesis and characterization of new substituted tricyclic compounds related to the given compound, showing significant anti-bacterial and anti-fungal activities (Mittal, Sarode, & Vidyasagar, 2011).

  • Preparation of Potent Antagonists : Another research involved an efficient synthesis of a structurally related compound, aiming to support advanced biological testing, highlighting its potential as a potent 5-HT6 antagonist (Isherwood et al., 2012).

  • Antimicrobial Activity : Various pyrimidine derivatives, including those structurally related to the queried compound, have been studied for their antimicrobial activities against a range of micro-organisms (Nigam, Saharia, & Sharma, 1981).

Applications in Corrosion Inhibition and Antiviral Activity

The applications of derivatives of (5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine extend to areas like corrosion inhibition and antiviral activities:

  • Inhibition of Copper Corrosion : A pyrimidine derivative was studied for its performance in reducing copper corrosion in saline solutions, indicating potential industrial applications (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).

  • Antiviral Activity : Certain pyrimidine derivatives, including compounds structurally similar to the queried molecule, have been synthesized and evaluated for their antiviral properties, especially against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Crystal Structures and Biological Activities

The compound and its derivatives also present interesting findings in terms of crystal structures and potential biological activities:

  • Crystal Structures and Biological Activity : The study of the crystal structures and biological activity of derivatives reveals insights into the structural properties and potential applications in areas like anticancer treatment (Lu Jiu-fu et al., 2015).

  • Synthesis and Evaluation as Anti-Inflammatory Agents : Compounds derived from the queried molecule have been synthesized and evaluated for their anti-inflammatory and analgesic properties (Bruno et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety measures should always be followed when handling chemical compounds, including using appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

12-(3-chloro-4-methoxyphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-23-16-5-3-11(7-13(16)17)24(21,22)20-10-2-4-15(20)12-8-18-9-19-14(12)6-10/h3,5,7-10,15H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGWMVFBGVPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

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